molecular formula C24H20O6 B2912475 Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate CAS No. 376374-99-1

Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B2912475
CAS No.: 376374-99-1
M. Wt: 404.418
InChI Key: RGMMBFOQUMMOHV-UHFFFAOYSA-N
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Description

Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is a synthetic coumarin-furan hybrid compound. Its structure features a 2-oxochromene (coumarin) core substituted at the 3-position with a benzyl group, at the 4-position with a methyl group, and at the 7-position with an oxymethyl-linked furan-2-carboxylate ester. Its synthesis likely involves nucleophilic substitution between a 7-hydroxyl-substituted coumarin precursor and methyl 5-(chloromethyl)furan-2-carboxylate, analogous to methods described for related compounds .

Properties

IUPAC Name

methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O6/c1-15-19-10-8-17(28-14-18-9-11-21(29-18)24(26)27-2)13-22(19)30-23(25)20(15)12-16-6-4-3-5-7-16/h3-11,13H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMMBFOQUMMOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-benzyl-4-methyl-2-oxochromen-7-ol with furan-2-carboxylic acid under esterification conditions. The reaction is often catalyzed by acidic or basic catalysts and requires controlled temperature and solvent conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chromen moiety to dihydrochromen derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrochromen derivatives.

Scientific Research Applications

Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The chromen moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The furan ring may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 3-benzyl and 4-methyl groups on the coumarin core distinguish the target compound from analogues with halogenated phenoxy (e.g., 4-bromo-2-chloro in ) or nitro/fluoro phenyl groups (e.g., ). These substituents influence electronic properties (e.g., electron-withdrawing nitro groups in vs. electron-donating benzyl in the target) and steric bulk.
  • Synthetic Flexibility : Most derivatives employ nucleophilic aromatic substitution (e.g., ) or condensation reactions (e.g., ), suggesting the target compound could be synthesized similarly.
Physicochemical Properties
  • Solubility : Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate exhibits good solubility in organic solvents, attributed to its nitro group’s polarity . In contrast, the target compound’s benzyl and methyl groups may enhance hydrophobicity, reducing aqueous solubility.
  • Crystallinity : The fluoronitrophenyl derivative forms high-quality crystals dominated by π-π stacking, with minimal hydrogen bonding . The target compound’s benzyl group may promote similar stacking interactions, though its methyl group could introduce steric hindrance.
Intermolecular Interactions and Crystallography
  • Hydrogen Bonding : In , carboxylic acid groups form centrosymmetric dimers via O–H···O bonds. The target compound lacks acidic protons, so its solid-state packing likely relies on van der Waals forces and π-π stacking (as seen in ).

Biological Activity

Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C26H22O5C_{26}H_{22}O_5 and has a molecular weight of approximately 414.4 g/mol. Its structure includes a furan ring and a coumarin moiety, which are significant for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through several mechanisms:

  • Inhibition of DNA Gyrase : The compound is believed to inhibit DNA gyrase, an enzyme crucial for DNA replication in cancer cells, thereby preventing cell proliferation.
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways, which are essential for programmed cell death .
  • Cell Cycle Arrest : It has been observed that the compound can cause cell cycle arrest at the G2/M phase, leading to reduced cell division in various cancer cells .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties :

  • Bacterial Inhibition : The compound has shown effectiveness against several bacterial strains, suggesting potential as an antibacterial agent .
  • Antifungal Effects : Preliminary studies indicate antifungal activity, making it a candidate for further exploration in treating fungal infections .

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Receptor Modulation : It may modulate estrogen receptors, contributing to its anticancer effects by influencing hormone-driven cancers .
  • Oxidative Stress Induction : The compound can increase oxidative stress within cells, leading to cellular damage and apoptosis in cancerous tissues .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell proliferation at concentrations as low as 10 µM .
Study 2Reported antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Study 3Found that the compound induced apoptosis in MCF-7 breast cancer cells through caspase activation pathways .

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